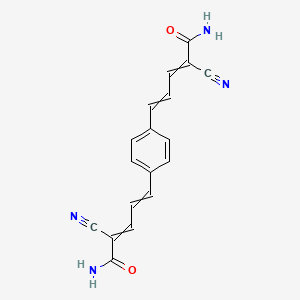
2,3,4-Trimethyl-1H-1-benzothiophene-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trimethyl-1H-1-benzothiophene-1,1-dione is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, is characterized by the presence of three methyl groups attached to the benzothiophene ring, which can influence its chemical reactivity and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-1H-1-benzothiophene-1,1-dione can be achieved through various synthetic routes. One common method involves the condensation of appropriate thiophene derivatives with methylating agents under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to introduce the necessary methyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve efficiency . Additionally, the use of catalysts and specific solvents can further optimize the production process.
化学反応の分析
Types of Reactions
2,3,4-Trimethyl-1H-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the benzothiophene ring .
科学的研究の応用
2,3,4-Trimethyl-1H-1-benzothiophene-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Benzothiophene derivatives, including this compound, have shown potential as therapeutic agents due to their biological activity.
作用機序
The mechanism of action of 2,3,4-Trimethyl-1H-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2,3,4-Trimethylthiophene: Similar in structure but lacks the benzene ring.
2,3,4-Trimethylbenzothiazole: Contains a nitrogen atom in place of the sulfur atom in benzothiophene.
2,3,4-Trimethylbenzofuran: Contains an oxygen atom in place of the sulfur atom in benzothiophene.
Uniqueness
2,3,4-Trimethyl-1H-1-benzothiophene-1,1-dione is unique due to the presence of the benzothiophene ring with three methyl groups, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
93954-02-0 |
|---|---|
分子式 |
C11H12O2S |
分子量 |
208.28 g/mol |
IUPAC名 |
2,3,4-trimethyl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C11H12O2S/c1-7-5-4-6-10-11(7)8(2)9(3)14(10,12)13/h4-6H,1-3H3 |
InChIキー |
GAYPDBKIUSKXAF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(S(=O)(=O)C2=CC=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
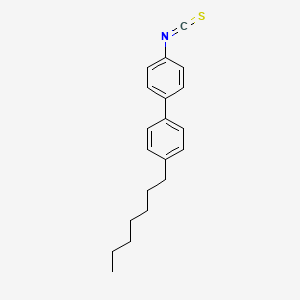
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)

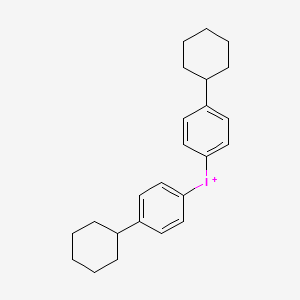
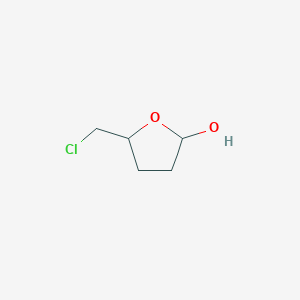

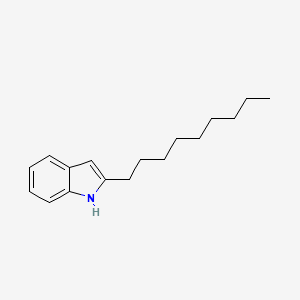
![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)
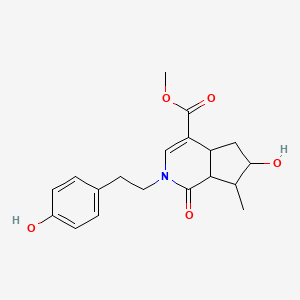
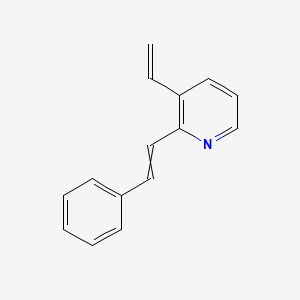
![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)
